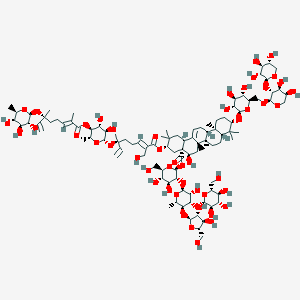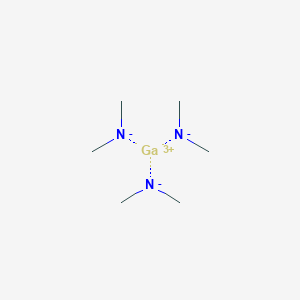
1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid (9-FMC) is a cyclic carboxylic acid that has been the focus of considerable scientific research in recent years due to its unique properties and potential applications in the laboratory. 9-FMC is a synthetic compound, with a molecular weight of 239.3 g/mol and a melting point of 128-130°C. It is a white crystalline solid with a slightly sweet taste and a faint odor. 9-FMC has a variety of potential uses in the laboratory, including synthesis of other compounds, as a catalyst, and as a reagent in various reactions.
Scientific Research Applications
1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid is a specialized chemical compound with potential applications in scientific research. However, the specific literature directly discussing this compound and its applications was not found. Instead, the relevance and impact of closely related carboxylic acids and their derivatives in various scientific fields are highlighted below, providing insight into the potential research applications of such compounds.
Carboxylic Acids in Environmental Science
Carboxylic acids, including perfluorinated carboxylates (PFCAs), play a significant role in environmental science. These compounds are environmentally persistent and have been detected in wildlife globally. Research has focused on their bioaccumulation potential and environmental impact, with findings indicating a direct relationship between bioconcentration and the fluorinated carbon chain length of these compounds (Conder, Hoke, de Wolf, Russell, & Buck, 2008).
Biodegradability and Environmental Impact
The biodegradability and environmental impact of polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl carboxylic acids (PFCAs), have been extensively reviewed. These substances, due to their persistence and toxic profiles, necessitate further research to understand their environmental fate and effects better (Liu & Avendaño, 2013).
Carboxylic Acids in Chemical Synthesis
Carboxylic acids serve as critical intermediates in chemical synthesis, offering pathways to various industrially significant chemicals. Innovative biotechnological routes based on lactic acid, a prominent hydroxycarboxylic acid, illustrate the potential of carboxylic acids in producing bio-based plastics and other valuable chemicals (Gao, Ma, & Xu, 2011).
Analytical Chemistry Applications
In analytical chemistry, carboxylic acids are essential for developing derivatization reagents, enhancing the detection sensitivity of various analytes. The utilization of UV and fluorescent derivatization reagents highlights the versatility of carboxylic acids in enhancing analytical methodologies (Mukherjee & Karnes, 1996).
Mechanism of Action
Target of Action
This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals industry .
Mode of Action
It is known that this compound is used in peptide synthesis . In this context, it could be involved in the formation of peptide bonds, which are crucial for the structure and function of proteins.
Action Environment
Like many other compounds used in peptide synthesis, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-21(26)23(13-7-1-2-8-14-23)24-22(27)28-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20H,1-2,7-8,13-15H2,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXGWSABCZHTNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363744 |
Source


|
| Record name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188751-56-6 |
Source


|
| Record name | 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cycloheptanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188751-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

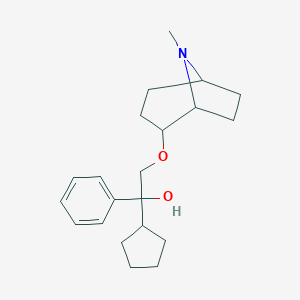
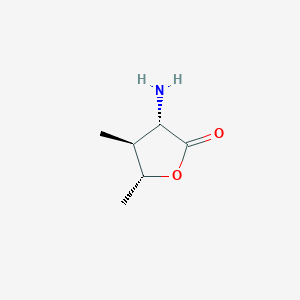
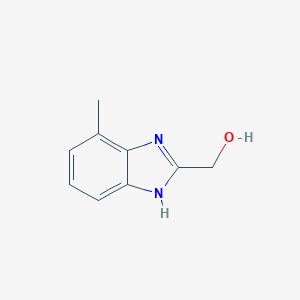
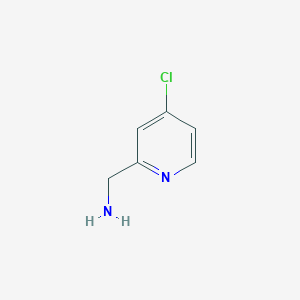


![Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate](/img/structure/B67810.png)


![Tris[4-(tridecafluorohexyl)phenyl]phosphine](/img/structure/B67816.png)
